molecular formula C19H26N2O4 B5117558 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide

1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide

Cat. No.: B5117558
M. Wt: 346.4 g/mol
InChI Key: CCKJOOJDBWDELJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide, also known as MP-10, is a novel compound that has gained attention in the scientific community for its potential applications in various fields of research.

Mechanism of Action

1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain modulation. This compound enhances the activity of this receptor, leading to an increase in the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This mechanism of action is responsible for the cognitive-enhancing and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In animal models, this compound has been shown to enhance cognitive function, improve memory consolidation, and reduce anxiety-like behavior. This compound has also been found to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has several advantages as a research tool. It is a potent and selective modulator of the α7 nAChR, making it a valuable tool for studying the physiological and pathological roles of this receptor. This compound is also stable and soluble in aqueous solutions, making it easy to handle in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several future directions for the research on 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide. One area of interest is the development of new drugs based on the structure of this compound for the treatment of various diseases such as Alzheimer's disease, schizophrenia, and cancer. Another area of research is the investigation of the potential therapeutic effects of this compound in animal models of neurological and psychiatric disorders. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on other neurotransmitter systems.

Synthesis Methods

The synthesis of 1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide involves the condensation of 2-methoxybenzaldehyde and piperidine-3-carboxylic acid followed by the addition of tetrahydro-2H-pyran-4-ylamine and acetic anhydride. The final product is obtained after purification through column chromatography. This method has been optimized to obtain a high yield of pure this compound.

Scientific Research Applications

1-(2-methoxybenzyl)-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide has shown potential in various fields of research such as neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been found to enhance cognitive function and memory consolidation in animal models. In cancer biology, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs for the treatment of various diseases.

Properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-N-(oxan-4-yl)-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-24-17-5-3-2-4-14(17)12-21-13-15(6-7-18(21)22)19(23)20-16-8-10-25-11-9-16/h2-5,15-16H,6-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKJOOJDBWDELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CC(CCC2=O)C(=O)NC3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.